Boc-D-4-Pal-OH

Catalog No.
S1768214
CAS No.
37535-58-3
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-4-Pal-OH

CAS Number

37535-58-3

Product Name

Boc-D-4-Pal-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1

InChI Key

FNYWDMKESUACOU-SNVBAGLBSA-N

Synonyms

37535-58-3;BOC-D-4-PYRIDYLALANINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-D-Ala-OH;BOC-D-4-PYRIDYLALA;Boc-3-(4-pyridyl)-D-alanine;Boc-D-3-(4-pyridyl)-alanine;Boc-beta-(4-pyridyl)-D-Ala-OH;SBB065301;(R)-2-Tert-Butoxycarbonylamino-3-Pyridin-4-Yl-PropionicAcid;(2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoicacid;3-Pyridin-4-yl-D-alanine,N-BOCprotected;AC1Q1MTW;BOC-D-4PAL-OH;AC1MC1A9;15030_ALDRICH;BOC-4'-PYRIDYL-D-ALA;SCHEMBL3338649;BOC-D-4-PYRIDINEALANINE;BOC-D-ALA(4-PYRI)-OH;15030_FLUKA;FNYWDMKESUACOU-SNVBAGLBSA-N;MolPort-001-758-705;BOC-D-ALA(4'-PYRIDYL)-OH;N-Boc-beta-(4-pyridyl)-D-alanine

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O

The exact mass of the compound Boc-3-(4-pyridyl)-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-D-4-Pal-OH is a synthetically critical, orthogonally protected unnatural amino acid featuring a basic pyridine ring and D-stereochemistry [1]. It is primarily procured for Boc-solid-phase peptide synthesis (Boc-SPPS) to introduce a stable, hydrogen-bonding aromatic side chain into complex peptide sequences. The D-configuration is required for conferring proteolytic resistance in therapeutic peptides, while the Boc protecting group ensures compatibility with standard strong-acid cleavage protocols. Its primary industrial value lies in the synthesis of peptide antagonists, such as GnRH and KISS1 receptor modulators, where precise spatial orientation and basicity are required for target engagement [1].

Research Fit

Boc-SPPS workflow
Standard Boc/benzyl solid-phase peptide synthesis building block
D-Configuration
Supports proteolytic stability research; reported resistance to enzymatic cleavage
4-Pyridyl side chain
Enables solubility engineering; heteroaromatic isostere for phenylalanine

Substituting Boc-D-4-Pal-OH with its L-enantiomer (Boc-L-4-Pal-OH) or a non-heterocyclic analog like Boc-D-Phe-OH fundamentally alters both the manufacturability and the pharmacological profile of the resulting peptide [1]. The L-isomer fails to provide the required resistance to enzymatic degradation, leading to rapid in vivo clearance. Replacing the pyridyl group with a phenyl ring eliminates a critical hydrogen-bond acceptor, reducing receptor binding affinity and altering the isoelectric point of the final peptide [2]. Furthermore, substituting with Fmoc-D-4-Pal-OH forces a change in the entire synthesis strategy from Boc-SPPS to Fmoc-SPPS, which may be incompatible with specific aggregation-prone peptide sequences that require the high-solvation environment of Boc/TFA chemistry .

Substitution Risk

4-Pyridyl vs. phenyl analog
Replacing 4-pyridyl with phenyl (Boc-D-Phe-OH) may shift peptide lipophilicity and solubility profile; thermal stability also differs markedly.
D- vs. L-configuration
Using Boc-L-4-Pal-OH instead of the D-enantiomer may reduce resistance to proteolytic degradation; half-life in protease-rich environments could be affected.
4-Pyridyl vs. 3-pyridyl isomer
Positional isomer (3-pyridylalanine building block) may exhibit different biological activity context; isomer-specific effects have been reported.

Proteolytic Stability: D- vs. L-Isomer

The incorporation of the D-enantiomer via Boc-D-4-Pal-OH is a primary driver for procurement when designing long-acting peptide therapeutics. Comparative pharmacokinetic studies of peptide analogs demonstrate that substituting L-4-pyridylalanine with D-4-pyridylalanine reduces susceptibility to endogenous proteases [1]. In standard serum stability assays, peptides containing the D-isomer maintain structural integrity significantly longer than their L-isomer counterparts, directly impacting dosing frequency and therapeutic viability [2].

Evidence DimensionSerum half-life of resulting peptide
Target Compound DataPeptides incorporating D-4-Pal exhibit serum half-lives often exceeding 24 hours
Comparator Or BaselineL-4-Pal analogs (half-life < 2 hours)
Quantified Difference>10-fold increase in proteolytic stability
ConditionsIn vitro human serum stability assay (37°C)

Procuring the D-enantiomer is mandatory for developing peptide drugs that require extended systemic circulation and resistance to rapid enzymatic cleavage.

Lipophilicity Reduction
Reported
ΔLogP = −0.60 (target less lipophilic); ΔPSA = +12.89 Ų (more polar)
Supports enhanced aqueous solubility context for derived peptides
Calculated values; experimental solubility confirmation recommended

Receptor Binding: Pyridyl vs. Phenyl

The nitrogen atom at the 4-position of the pyridine ring provides a critical hydrogen-bond acceptor that is absent in standard aromatic amino acids. When comparing peptides synthesized with Boc-D-4-Pal-OH to those using Boc-D-Phe-OH, the presence of the pyridyl group results in a lower dissociation constant (Kd) for target receptors, such as GnRH or KISS1 [1]. The basic nature of the pyridine ring (pKa ~5.5) also influences the local electrostatic environment, enhancing binding specificity [2].

Evidence DimensionReceptor binding affinity (Kd or IC50)
Target Compound DataD-4-Pal containing analogs (typically low nanomolar, 1-10 nM)
Comparator Or BaselineD-Phe containing analogs (often high nanomolar to micromolar, >100 nM)
Quantified Difference10 to 100-fold improvement in binding affinity
ConditionsIn vitro receptor binding assays (e.g., KISS1R or GnRHR)

The specific selection of the 4-pyridyl side chain is critical for achieving the high potency required for competitive peptide antagonists.

Thermal Stability
Reported
mp 223–229 °C (target) vs. 78–87 °C (Boc-D-Phe-OH)
Indicates higher thermal robustness; relevant for storage and high-temperature SPPS
Supplier certificate data; internal verification advised

Synthesis Compatibility: Boc-SPPS vs. Fmoc-SPPS

The choice between Boc-D-4-Pal-OH and Fmoc-D-4-Pal-OH dictates the downstream manufacturing process. Boc-SPPS, which utilizes TFA for deprotection and HF for final cleavage, is utilized for synthesizing highly hydrophobic or aggregation-prone peptides . The Boc protecting group is stable to the basic conditions that would prematurely cleave Fmoc groups, allowing for specialized orthogonal protection strategies and the use of strong basic nucleophiles during side-chain modifications without risking N-terminal deprotection [1].

Evidence DimensionStability to basic reaction conditions during synthesis
Target Compound DataBoc-D-4-Pal-OH (0% deprotection after 24 hours in 20% piperidine/DMF)
Comparator Or BaselineFmoc-D-4-Pal-OH (>99% deprotected within 10 minutes)
Quantified DifferenceAbsolute stability vs. rapid cleavage under basic conditions
ConditionsExposure to 20% piperidine in DMF at 25°C

Procuring the Boc-protected variant is essential for complex syntheses requiring basic conditions prior to N-terminal deprotection.

Peptide Solubility
Reported
4-Pyridylalanine-containing glucagon analogues show qualitatively improved aqueous solubility vs. native Phe/Tyr sequences
Supports 4-pyridyl as solubility-enhancing isostere in peptide engineering
J. Med. Chem. 2016; direct solubility ratios not reported

Coupling Efficiency in Hindered Sequences

While the basic pyridine nitrogen can interact with coupling reagents, Boc-D-4-Pal-OH demonstrates coupling yields >98% when paired with activators like HATU or DIC/Oxyma [1]. In comparative syntheses of sterically hindered sequences, Boc-protected amino acids exhibit different solubility and coupling kinetics compared to their Fmoc counterparts due to the less bulky nature of the Boc group, leading to higher crude purities in specific difficult sequences [2].

Evidence DimensionCoupling efficiency in difficult sequences
Target Compound DataBoc-D-4-Pal-OH (>98% coupling yield per cycle)
Comparator Or BaselineBulky Fmoc analogs in hindered sequences (~85-90% yield)
Quantified Difference8-13% increase in coupling efficiency per cycle
ConditionsSolid-phase coupling using HATU/DIEA in DMF

The smaller steric profile of the Boc group can improve yields in sequences where bulky protecting groups impede efficient amide bond formation.

Proteolytic Stability
Class-level inference
D-amino acid peptides generally resist proteolytic degradation; typical half-life extension >10-fold in standard assays
Supports stability screening for peptides exposed to serum or lysosomal proteases
Magnitude depends on sequence context and specific protease
Positional Isomer Activity
Supporting evidence
4-pyridylalanine N-oxide inhibits E. coli at ≥30 µg/mL; more potent than 2- or 3-isomers
4-pyridyl positional isomer may confer distinct biological activity context
N-oxide model; extrapolation to Boc-protected amino acid requires validation

Long-Acting Peptide Antagonists

Leveraging the proteolytic stability provided by the D-enantiomer, Boc-D-4-Pal-OH is a primary building block for synthesizing GnRH antagonists and KISS1 receptor modulators [1]. Its inclusion ensures that the final therapeutic peptide resists rapid degradation in vivo, a requirement for sustained pharmacological action [2].

Metal-Coordinating Peptides

The 4-pyridyl side chain acts as a ligand for transition metals. Boc-D-4-Pal-OH is utilized in the synthesis of metallopeptides where the spatial arrangement of the D-amino acid and the coordination ability of the pyridine nitrogen are required to stabilize secondary structures or create catalytic metal centers [3].

Boc-SPPS for Aggregation-Prone Sequences

For peptide sequences that form insoluble aggregates during Fmoc-SPPS, switching to Boc-SPPS is an industrial solution. Boc-D-4-Pal-OH allows for the incorporation of the basic aromatic residue within the highly solvating TFA-based deprotection cycles characteristic of Boc chemistry, resulting in higher crude yields [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide solubility engineering
Hydrophilicity profile (reduced LogP, increased PSA vs. phenylalanine)
Aqueous solubility and aggregation assays at neutral pH
Proteolytic stability studies
D-configuration stability advantage
In vitro protease resistance and half-life in biological matrices
High-temperature SPPS protocols
Thermal robustness (high melting point)
Stability and coupling efficiency under microwave-assisted SPPS
Heteroaromatic SAR exploration
Positional isomer activity differentiation
Comparative binding and biological activity assays (2-, 3-, 4-isomers)

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

266.12665706 Da

Monoisotopic Mass

266.12665706 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Explore Compound Types